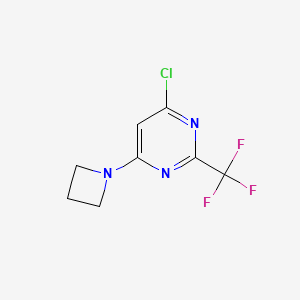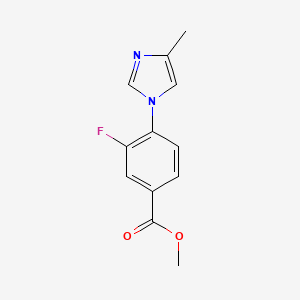
1-Bromoisoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoisoquinoline-6-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the first position and a cyano group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-6-carbonitrile can be synthesized through several methods. One notable method involves the Buchwald-Hartwig amination reaction. This reaction typically uses palladium catalysts such as Pd(dba)2 with BINAP and cesium carbonate in tetrahydrofuran (THF) as the solvent. The reaction is carried out at elevated temperatures to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Optimization of reaction conditions, catalyst selection, and purification processes are crucial for efficient production. The use of scalable processes, such as the Buchwald-Hartwig amination, ensures the compound can be produced in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Amination Reactions: The Buchwald-Hartwig amination allows for the replacement of the bromine atom with an amine group.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dba)2 with BINAP is commonly used in amination reactions.
Solvents: Tetrahydrofuran (THF) is often used as the solvent.
Bases: Cesium carbonate (Cs2CO3) is used to facilitate the reaction.
Major Products Formed:
Scientific Research Applications
1-Bromoisoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromoisoquinoline-6-carbonitrile primarily involves its reactivity in substitution and amination reactions. The bromine atom’s position allows for selective reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 6-Bromoisoquinoline-1-carbonitrile
- 1-Isoquinolinecarbonitrile
Comparison: 1-Bromoisoquinoline-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in selective substitution reactions and serves as a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C10H5BrN2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
1-bromoisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H |
InChI Key |
VHBYIXALBSJEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



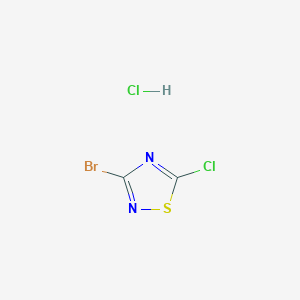
![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
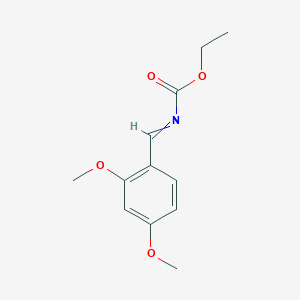
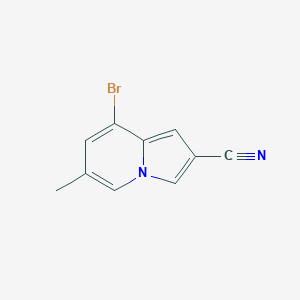
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)



